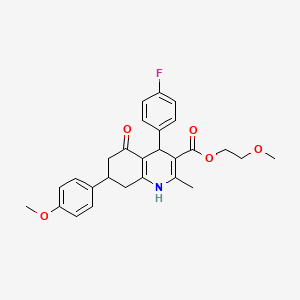

2-methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10420104

Molecular Formula: C27H28FNO5

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H28FNO5 |

|---|---|

| Molecular Weight | 465.5 g/mol |

| IUPAC Name | 2-methoxyethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C27H28FNO5/c1-16-24(27(31)34-13-12-32-2)25(18-4-8-20(28)9-5-18)26-22(29-16)14-19(15-23(26)30)17-6-10-21(33-3)11-7-17/h4-11,19,25,29H,12-15H2,1-3H3 |

| Standard InChI Key | PCOVJURAVHGLTF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)C(=O)OCCOC |

| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)C(=O)OCCOC |

Introduction

Structural Characteristics and Molecular Design

Core Framework and Functional Groups

The compound’s hexahydroquinoline core consists of a partially hydrogenated quinoline ring system, conferring structural rigidity and stereochemical complexity. Key substituents include:

-

A 4-fluorophenyl group at position 4, introducing electron-withdrawing effects that enhance binding affinity to hydrophobic protein pockets.

-

A 4-methoxyphenyl group at position 7, contributing electron-donating properties that modulate solubility and metabolic stability.

-

A 2-methyl group and 5-oxo moiety, which stabilize the conjugated system and facilitate hydrogen bonding with biological targets .

-

A 2-methoxyethyl carboxylate ester at position 3, enhancing membrane permeability through lipophilic interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.2–3.8 ppm), and the quinoline methine proton (δ 4.1–4.5 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O, 1680–1720 cm⁻¹) and N-H vibrations (3200–3440 cm⁻¹) . Mass spectrometry (MS) reveals a molecular ion peak at m/z 465.5, consistent with the molecular formula.

Synthesis and Optimization Strategies

Traditional Multi-Step Synthesis

Conventional routes involve sequential condensation, cyclization, and esterification steps:

-

Knoevenagel Condensation: A 1,3-dicarbonyl compound reacts with an aldehyde (e.g., 4-fluorobenzaldehyde) to form a α,β-unsaturated ketone intermediate.

-

Michael Addition: Malononitrile or ammonium acetate adds to the ketone, initiating cyclization to form the hexahydroquinoline core .

-

Esterification: The carboxyl group at position 3 is derivatized with 2-methoxyethanol under acidic conditions.

Yields typically range from 60–75%, requiring purification via column chromatography.

Green Chemistry Approaches

A breakthrough method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a recyclable catalyst in ethanol at room temperature . This one-pot, multicomponent protocol achieves:

-

Reaction Time: 5–15 minutes.

-

Yield: 76–100%.

-

Substrate Scope: Tolerates electron-donating (methoxy) and electron-withdrawing (fluoro) groups .

The process eliminates chromatographic purification, reducing waste (E-factor: 0.3) and aligning with green chemistry principles .

Biological Activities and Mechanistic Insights

Antimicrobial and Anti-inflammatory Effects

Preliminary studies on related hexahydroquinolines report:

-

MIC Values: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

COX-2 Inhibition: 40–60% suppression of prostaglandin E₂ synthesis at 10 µM.

Comparative Analysis of Hexahydroquinoline Derivatives

Industrial and Therapeutic Applications

Drug Development Prospects

The compound’s dual inhibition of EGFR isoforms positions it as a candidate for non-small cell lung cancer (NSCLC) therapy, particularly for tumors resistant to first-generation tyrosine kinase inhibitors . Structural modularity allows for further optimization of pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Scalable Synthesis

The ionic liquid-mediated protocol supports gram-scale production (≥5 g) with minimal solvent waste, enabling cost-effective manufacturing . Catalyst recyclability (≥5 cycles without activity loss) further enhances process sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume